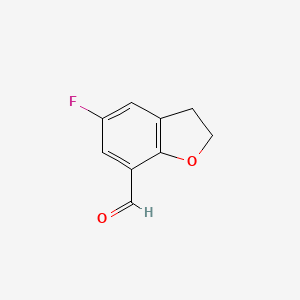

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

Description

Chemical Structure and Properties

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde (CAS: 245762-36-1) is a bicyclic heteroaromatic compound with a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol . The structure consists of a dihydrobenzofuran core (a fused benzene and partially saturated furan ring) substituted with a fluorine atom at position 5 and a carboxaldehyde group at position 6. The dihydro moiety (2,3-dihydro) introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which influences reactivity and physical properties such as solubility and melting point.

The carboxaldehyde group serves as a versatile functional group for further derivatization, such as forming Schiff bases or undergoing nucleophilic additions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKHGYXPIDMLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573072 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245762-36-1 | |

| Record name | 5-Fluoro-2,3-dihydro-7-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245762-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cleavage of Allyl Ether Precursors

This method involves the synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde via oxidative cleavage of allyl ether intermediates.

- Starting Material : Methyl 4-acetylamino-2-allyloxy-5-fluorobenzoate is subjected to Claisen rearrangement to form a dihydrobenzofuran skeleton.

- Oxidation : Ruthenium trichloride (RuCl₃·H₂O) and sodium periodate (NaIO₄) in ethyl acetate/water promote oxidative cleavage of the allyl group, yielding the aldehyde functionality at position 7.

- Workup : The reaction mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The crude product is purified via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Time | 1.5–3 hours | |

| Catalyst | RuCl₃·H₂O/NaIO₄ |

- ¹H NMR (DMSO-d₆) : δ 9.54 (s, 1H, -CHO), 7.56 (d, 1H), 4.63 (t, 2H), 3.15 (t, 2H).

- MS (ESI) : m/z 236.1 ([M+H]⁺).

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the aldehyde group regioselectively at the 7-position of the dihydrobenzofuran core.

- Substrate : 5-Fluoro-2,3-dihydrobenzofuran is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C.

- Reaction : The mixture is stirred for 6–8 hours, followed by hydrolysis with ice-cold water to precipitate the aldehyde.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% | |

| Temperature | 0–5°C → room temperature |

- Excess DMF improves regioselectivity but risks over-formylation.

- Lower temperatures minimize side reactions.

Hydrolysis of Cyanohydrin Intermediates

This two-step approach involves cyanohydrin formation followed by hydrolysis to the aldehyde.

- Cyanohydrin Synthesis : 5-Fluoro-2,3-dihydrobenzofuran-7-carbonitrile is treated with hydrogen cyanide (HCN) in the presence of a Lewis acid (e.g., ZnCl₂).

- Hydrolysis : The nitrile group is selectively reduced to an aldehyde using Raney nickel and formic acid under mild conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 80% | |

| Yield (Step 2) | 65–75% |

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Oxidative Cleavage | 85% | Moderate | High |

| Vilsmeier-Haack | 70% | Low | Moderate |

| Cyanohydrin Hydrolysis | 75% | High | Low |

- Industrial Scale : Oxidative cleavage (Method 1) offers the best balance of yield and scalability.

- Lab-Scale Synthesis : Vilsmeier-Haack (Method 2) is preferable for rapid access.

Critical Reaction Parameters

- Temperature Control : Critical in Methods 2 and 3 to prevent decomposition.

- Catalyst Loading : RuCl₃·H₂O at 5 mol% achieves optimal conversion in Method 1.

- Purification : Silica gel chromatography (ethyl acetate/hexane) is standard for aldehyde isolation.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid.

Reduction: 5-Fluoro-2,3-dihydrobenzofuran-7-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 5-fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is in the development of anticancer agents. The compound has been evaluated for its inhibitory effects on embryonic ectoderm development (EED), a promising target for cancer therapies. For instance, EEDi-5273, which incorporates this compound, demonstrated potent binding affinity with an IC50 value of 18 nM and effectively inhibited cell growth in KARPAS422 xenograft models . This suggests that the incorporation of the 5-fluoro group enhances the compound's efficacy against cancer cells.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Research has shown that derivatives of this compound exhibit significant inhibition of PARP-1, an enzyme involved in DNA repair mechanisms. The lead compound with a 5-fluoro substitution showed improved potency (IC50 = 2.12 μM) compared to its non-fluorinated counterparts . This property positions it as a potential candidate for cancer treatment, particularly in tumors with defective DNA repair pathways.

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Studies indicate that fluorinated derivatives exhibit varying degrees of antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. For example, one derivative displayed an IC50 value of 5.6 µM against ecKAS III, an essential enzyme in bacterial fatty acid synthesis . This highlights its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom significantly influences the electronic properties and steric hindrance of the molecule, enhancing its binding affinity to target proteins such as EED and PARP .

Synthetic Approaches

The synthesis of this compound involves several chemical transformations that allow for the introduction of functional groups that enhance biological activity. For example, a common synthetic route includes nitration followed by reduction to achieve the desired fluorinated derivative .

Case Study: EEDi-5273

In a study involving EEDi-5273, researchers demonstrated that this compound could maintain tumor-free status in SCID mice models over extended periods . The study emphasized the importance of the 5-fluoro substitution in enhancing the interaction with EED, leading to significant antitumor effects.

Case Study: PARP Inhibitors

Another case study focused on the development of PARP inhibitors derived from this compound showed promising results in vitro and in vivo, suggesting that these compounds could be further explored for clinical applications in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Dihydrobenzofuran Derivatives

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

- Structure : Substitution of fluorine with bromine at position 5 (CAS: 281678-73-7; C₉H₇BrO₂; MW: 227.057 g/mol) .

- Electronic Effects :

- Fluorine : Strong electron-withdrawing (-I effect), polarizes the aromatic ring, enhancing electrophilicity of the aldehyde group.

- Bromine : Less electron-withdrawing than fluorine but larger atomic size increases steric bulk and polarizability.

- Reactivity :

- Fluorine’s electronegativity increases the carboxaldehyde’s susceptibility to nucleophilic attack compared to bromine.

- Bromine’s lower electronegativity may reduce the rate of aldehyde-mediated reactions but improves stability under basic conditions.

- Physical Properties :

- Bromine’s higher molecular weight and polarizability lead to increased boiling point and lipophilicity compared to the fluoro analog.

Functional Group Variants: Sulfonyl Chloride vs. Carboxaldehyde

5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl chloride (CAS: 690632-00-9; C₉H₇BrClO₃S) :

- Functional Group : Sulfonyl chloride (-SO₂Cl) replaces carboxaldehyde.

- Reactivity :

- Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines to form sulfonamides), contrasting with the aldehyde’s nucleophilic addition or oxidation pathways.

- The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the carboxaldehyde analog.

- Applications : Sulfonyl chlorides are intermediates in synthesizing sulfonamide drugs, while carboxaldehydes are used in condensation reactions for heterocycle formation.

Core Structure Comparisons

5-Fluorouracil Derivatives

Compounds like 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-aceto amino acid esters :

- Core Structure : Pyrimidine ring (vs. dihydrobenzofuran).

- Functional Groups : Fluorine at position 5, carbonyl groups, and ester moieties.

- Biological Relevance : Fluorouracil derivatives are antimetabolites used in cancer therapy, whereas dihydrobenzofuran carboxaldehydes are typically intermediates or ligands in medicinal chemistry.

Pesticide Derivatives (e.g., Carbofuran)

- Structure : 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (CAS: 1563-66-2) .

- Functional Groups : Methylcarbamate replaces carboxaldehyde.

- Applications : Carbofuran acts as a carbamate insecticide, leveraging the carbamate group’s acetylcholinesterase inhibition. The carboxaldehyde analog lacks direct pesticidal activity but could serve as a precursor for such derivatives.

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H9F O2

- Molecular Weight : 180.18 g/mol

- CAS Number : 245762-36-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The presence of the fluorine atom significantly enhances the compound's potency and selectivity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that the compound exhibited an IC50 value of approximately 2.12 μM against poly(ADP-ribose) polymerase-1 (PARP-1), indicating strong inhibitory effects on cancer cell lines .

Table 1: Anticancer Activity Data

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | PARP-1 | 2.12 | |

| 5-Fluoro-DHBF-7-carboxamide | KARPAS422 cells | 12 | |

| 2-Methyl-DHBF-7-carboxamide | Various cancer lines | 4.0 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL | |

| 5-Fluoro-DHBF derivatives | E. coli | 16 μg/mL |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The fluorine substituent enhances electron deficiency in the aromatic ring, which may facilitate binding to target proteins involved in cell proliferation and survival pathways .

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly inhibited cell growth in a dose-dependent manner. The study concluded that the compound's efficacy was attributed to its ability to induce apoptosis in cancer cells. -

Case Study on Bacterial Inhibition :

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Results showed that it effectively reduced bacterial load in vitro and suggested potential for therapeutic applications in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde?

- Methodology : The compound can be synthesized via halogenation of the dihydrobenzofuran core followed by formylation. For example, iodination at the 7-position using iodine monochloride (ICl) in acetic acid, followed by a Suzuki-Miyaura coupling or nucleophilic substitution to introduce the fluorine atom, has been effective for analogous halogenated benzofurans . Post-functionalization of the aldehyde group may require protecting strategies to avoid side reactions.

- Key Data : The molecular formula (C₉H₈O₂F) and CAS number (196799-45-8) confirm its identity .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the dihydrobenzofuran scaffold, fluorine substituent (via ¹⁹F NMR), and aldehyde proton (δ ~9.8–10.2 ppm).

- X-ray crystallography : Used to resolve stereochemical ambiguities and confirm substituent positions, as demonstrated for structurally related benzofurans .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 181.04).

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology : Store at 0–6°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability tests under varying pH (e.g., 4–10) and solvents (DMSO, ethanol) should be conducted using UV-Vis or HPLC monitoring .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic and reactivity profile compared to non-fluorinated analogs?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) reveal electron-withdrawing effects of fluorine, altering nucleophilic/electrophilic sites .

- Kinetic studies : Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) between fluorinated and non-fluorinated derivatives. Fluorine reduces electron density at the aldehyde group, slowing certain reactions .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields?

- Methodology :

- Reproducibility audits : Cross-validate synthetic protocols (e.g., reagent purity, temperature control) using independent labs.

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the dihydrobenzofuran ring system .

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

- Methodology :

- Schiff base formation : React the aldehyde with amines to generate imine intermediates for bioactive heterocycles (e.g., quinazolines).

- Click chemistry : Utilize aldehyde-alkyne-amine (A³) coupling to build triazole-containing libraries. Fluorine enhances metabolic stability in lead compounds .

Q. What catalytic systems optimize regioselective functionalization of the dihydrobenzofuran core?

- Methodology :

- Palladium catalysis : For C–H activation at the 5-position, leveraging directing groups (e.g., pyridine) .

- Photoredox catalysis : Enables radical-based fluorination or cross-coupling under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.